Physicochemical Differentiation: Computed Lipophilicity vs. Representative 2-Aminopyrimidine Adenosine Antagonists
The target compound exhibits a computed XLogP3-AA of 1.8 [1], placing it in a moderately lower lipophilicity range compared to the dual adenosine A₁/A₂A antagonist lead 4-(5-methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine (compound 8m, which contains an additional phenyl-piperidine moiety and is therefore more lipophilic) [2]. This difference is structurally attributable to the absence of a large hydrophobic substituent on the target compound, and it has implications for aqueous solubility and non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine — XLogP not reported; structurally expected >2.5 based on added phenyl-piperidine |
| Quantified Difference | Estimated Δ logP ≈ 0.7–1.5 units lower for target (qualitative estimate from structural comparison) |
| Conditions | Computed property (PubChem 2.1 / XLogP3 3.0 algorithm) |
Why This Matters
Lower lipophilicity generally correlates with improved aqueous solubility and reduced off-target promiscuity, making this compound a more tractable fragment-like or early lead-like starting point for medicinal chemistry optimization.
- [1] PubChem. Compound Summary for CID 376141: 4-(Furan-2-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine. National Center for Biotechnology Information, 2026. View Source
- [2] Van der Walt MM, Terre'Blanche G, Petzer JP, Petzer A. 2-Aminopyrimidines as dual adenosine A1/A2A antagonists. Bioorg Med Chem Lett. 2015;25(22):5294-5298. View Source
